Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate
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Overview
Description
Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate is a complex organic compound characterized by the presence of multiple iodine atoms and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate typically involves the iodination of phenolic compounds followed by the coupling of the iodinated intermediates with amino acids. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective iodination of the phenolic rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as nitro or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include deiodinated derivatives, quinones, and substituted phenolic compounds, which can further undergo additional chemical transformations .
Scientific Research Applications
Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s iodine atoms and hydroxyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include oxidative stress modulation, enzyme inhibition, and receptor activation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-diiodobenzaldehyde: Shares similar iodine and hydroxyl functional groups but differs in its aldehyde moiety.
2-Hydroxy-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-dinitrophenyl)propanoic acid: Contains additional nitro groups, which alter its chemical reactivity and applications.
Uniqueness
Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate is unique due to its specific combination of iodine atoms and amino acid moiety, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
sodium;2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHCCAYJTTWMCX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20I4NNaO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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